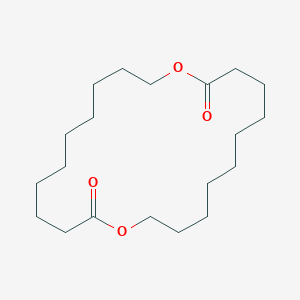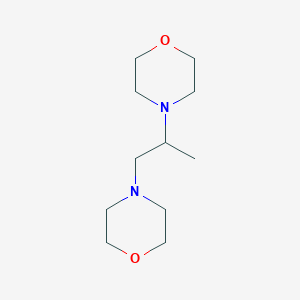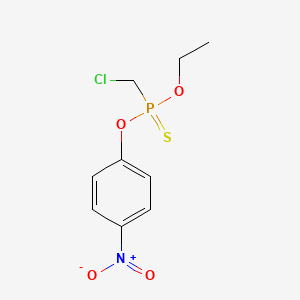
Phosphonothioic acid, (chloromethyl)-, O-ethyl O-p-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonothioic acid, (chloromethyl)-, O-ethyl O-p-nitrophenyl ester is an organophosphorus compound known for its use in various scientific and industrial applications This compound is characterized by its complex structure, which includes a phosphonothioic acid core with chloromethyl, ethyl, and p-nitrophenyl ester groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, (chloromethyl)-, O-ethyl O-p-nitrophenyl ester typically involves the reaction of phosphonothioic acid derivatives with chloromethylating agents and subsequent esterification with p-nitrophenol. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction progress and the purity of the final product. The use of advanced analytical techniques such as gas chromatography and mass spectrometry is common to ensure the product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonothioic acid, (chloromethyl)-, O-ethyl O-p-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphonothioic acid oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonothioic acid oxides.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphonothioic acid, (chloromethyl)-, O-ethyl O-p-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly those targeting neurological pathways.
Industry: Utilized in the production of pesticides and other agrochemicals due to its reactivity and effectiveness against pests.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of enzymes such as acetylcholinesterase. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged nerve signal transmission, which can be beneficial or detrimental depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester: Similar structure but with a phenyl group instead of a chloromethyl group.
Phosphorothioic acid, O-ethyl O-(p-nitrophenyl) O-phenyl ester: Contains an additional phenyl ester group.
Uniqueness
Phosphonothioic acid, (chloromethyl)-, O-ethyl O-p-nitrophenyl ester is unique due to its chloromethyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where chloromethylation is required.
Propriétés
Numéro CAS |
2425-19-6 |
|---|---|
Formule moléculaire |
C9H11ClNO4PS |
Poids moléculaire |
295.68 g/mol |
Nom IUPAC |
chloromethyl-ethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H11ClNO4PS/c1-2-14-16(17,7-10)15-9-5-3-8(4-6-9)11(12)13/h3-6H,2,7H2,1H3 |
Clé InChI |
IDSATHNHWPBOFA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(CCl)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)
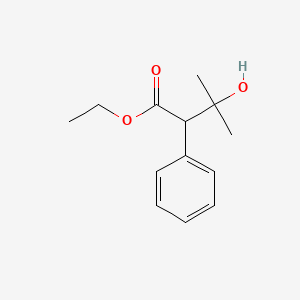
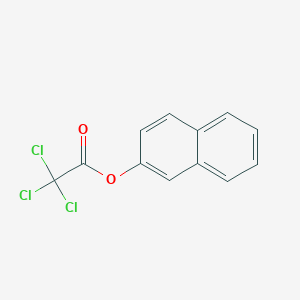
![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
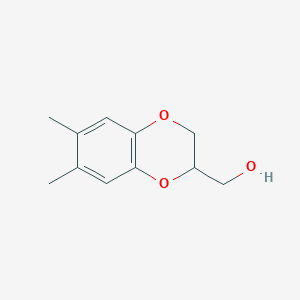
![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
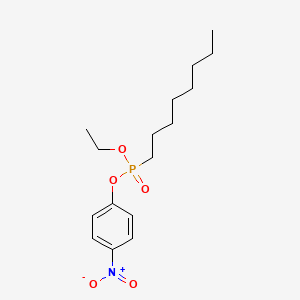
![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)

